molecular formula C20H26N4O3 B6587260 N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226453-67-3

N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B6587260
CAS No.: 1226453-67-3
M. Wt: 370.4 g/mol
InChI Key: VVLMYAQIAXACGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a pyrimidine core substituted with a 6-methyl group and a 4-methylpiperidin-1-yl moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, distinguishing it from other analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-7-9-24(10-8-14)20-21-15(2)11-19(23-20)27-13-18(25)22-16-5-4-6-17(12-16)26-3/h4-6,11-12,14H,7-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLMYAQIAXACGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This review focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C24H28N4O3
  • Molecular Weight : 420.5 g/mol

Structural Representation

The compound's structure includes a methoxyphenyl group, a piperidine moiety, and a pyrimidine ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Tumor Growth Inhibition

A study reported that a related compound effectively suppressed tumor growth in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM. This suggests that modifications to the pyrimidine structure can enhance anticancer efficacy .

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The involvement of the PI3K/Akt pathway has been highlighted in related studies, where compounds targeting this pathway showed reduced tumor growth and increased apoptosis in cancer cells .

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of compounds with similar structures. The piperidine component is known for its role in modulating neurotransmitter systems, which may lead to effects such as anxiolytic or antidepressant activities.

Neurotransmitter Modulation

Compounds containing piperidine rings have been shown to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders .

Anti-inflammatory Activity

Some studies indicate that this compound might possess anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes has been noted in related compounds, suggesting potential applications in treating inflammatory diseases .

Research Findings Summary

Activity IC50 Value Cell Line/Model Reference
Anticancer25.72 ± 3.95 μMMCF cell lines
NeuropharmacologicalVariedSerotonin/Dopamine receptors
Anti-inflammatory3.11 ± 0.41 μM (COX 2)In vitro models

Comparison with Similar Compounds

Structural Modifications and Key Differences

Pyrimidine Core Modifications
  • Substituent Position on Pyrimidine: The compound shares a 6-methylpyrimidine core with analogs like 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide (). However, the latter lacks the 3-methoxy group on the phenyl ring, which may reduce hydrophilicity and alter target binding .
Piperidine Substitutions
  • 4-Methylpiperidin-1-yl vs. 3-Methylpiperidin-1-yl :
    • The compound 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide () modifies the methyl group position on the piperidine ring. This positional isomerism could alter conformational flexibility and receptor interactions .
Aryl Group Variations
  • Methoxy vs. Fluorine: The 3-methoxy group in the compound of interest enhances electron-donating properties compared to the 2-fluoro substituent in . This difference may affect π-π stacking or hydrogen bonding in enzymatic pockets .

Physicochemical Properties

A comparative analysis of molecular weight, logP, and solubility is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Biological Activity Reference
N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C21H26N4O3 382.46 3-methoxyphenyl, 4-methylpiperidinyl ~2.8 Not reported (structural analog studies)
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C20H23FN4O2 370.42 2-fluorophenyl ~2.5 Kinase inhibition potential
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide C19H24N4O2 340.42 3-methylpiperidinyl, phenyl ~3.0 Antimicrobial screening
N-(4-sulfamoylphenyl)-derivatives (e.g., B12 in ) C22H25N5O6S 487.53 Sulfamoyl, hydroxyphenyl ~1.2 Enzyme inhibition

Key Observations :

  • The 3-methoxyphenyl analog has a higher molecular weight (382.46) compared to the fluorophenyl derivative (370.42), attributed to the methoxy group .
  • The sulfamoyl-containing compound () exhibits lower logP (~1.2), enhancing aqueous solubility but reducing lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.